3,4,4'-Trifluoro-3'-methylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4’-Trifluoro-3’-methylbenzophenone is a chemical compound with the molecular formula C15H11F3O. It is a yellow crystalline solid commonly used as a photoinitiator in the polymer industry. The compound is known for its unique structure, which includes three fluorine atoms and a methyl group attached to a benzophenone core.
Vorbereitungsmethoden
The synthesis of 3,4,4’-Trifluoro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses a trifluoromethylbenzoyl chloride and a methylbenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to room temperature to ensure high yield and purity .
Analyse Chemischer Reaktionen
3,4,4’-Trifluoro-3’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The trifluoromethyl and methyl groups on the benzophenone core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,4,4’-Trifluoro-3’-methylbenzophenone has several scientific research applications:
Chemistry: It is used as a photoinitiator in polymer chemistry, where it helps initiate polymerization reactions under UV light.
Biology: The compound is studied for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: Besides its use in the polymer industry, it is also employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4,4’-Trifluoro-3’-methylbenzophenone primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound absorbs energy and undergoes a photochemical reaction, generating reactive species such as free radicals. These reactive species then initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved in this process include the activation of carbon-carbon double bonds in monomers and the propagation of the polymer chain.
Vergleich Mit ähnlichen Verbindungen
3,4,4’-Trifluoro-3’-methylbenzophenone can be compared with other similar compounds such as:
4-(Trifluoromethyl)benzoic acid: This compound has a similar trifluoromethyl group but differs in its functional group, being a carboxylic acid instead of a ketone.
2,3,4-Trifluorophenol: This compound contains three fluorine atoms on a phenol ring, differing in its hydroxyl group and lack of a methyl group.
3,4’-Bis(trifluoromethyl)benzophenone: This compound has two trifluoromethyl groups attached to the benzophenone core, making it more fluorinated than 3,4,4’-Trifluoro-3’-methylbenzophenone
These comparisons highlight the unique structure and reactivity of 3,4,4’-Trifluoro-3’-methylbenzophenone, particularly its combination of trifluoromethyl and methyl groups on a benzophenone core.
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-(4-fluoro-3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c1-8-6-9(2-4-11(8)15)14(18)10-3-5-12(16)13(17)7-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJQNHOGMPEOIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.